molecular formula C9H5Cl3F3NO B5136079 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 6229-35-2

2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5136079
CAS No.: 6229-35-2
M. Wt: 306.5 g/mol
InChI Key: WAUWRKLQIFCKQY-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both trichloro and trifluoromethyl groups attached to an acetamide backbone, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted amides, while oxidation can produce carboxylic acids or other oxidized derivatives .

Scientific Research Applications

2,2,2-Trichloro-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The electron-withdrawing groups in the compound enhance its reactivity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]acetamide
  • 2,2,2-Trichloro-N-[2-(trifluoromethyl)phenyl]propionamide

Uniqueness

2,2,2-Trichloro-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of trichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F3NO/c10-8(11,12)7(17)16-6-4-2-1-3-5(6)9(13,14)15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWRKLQIFCKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367544
Record name 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6229-35-2
Record name 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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